3-chloro-N-(2-cyanophenyl)propanamide
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Description
“3-chloro-N-(2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.65 . It is used in scientific research .
Molecular Structure Analysis
The InChI code for “3-chloro-N-(2-cyanophenyl)propanamide” is 1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Asymmetric Synthesis Applications
The compound has been explored in asymmetric synthesis, where Saccharomyces cerevisiae reductase was used to achieve high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate for antidepressant drugs. This process involves microbial reductases and demonstrates significant potential in chiral drug synthesis (Choi et al., 2010).
Catalytic Applications
Rhodium-catalyzed cyanation of C(sp^2)-H bonds in alkenes using environmentally benign reagents highlights the utility of similar compounds in organic synthesis. This methodology enables the synthesis of diverse substituted acrylonitriles, showcasing the compound's role in facilitating complex chemical reactions (Chaitanya & Anbarasan, 2015).
Spectroscopic Study and Structural Analysis
Spectroscopic studies have been conducted on N-monosubstituted propanamides to investigate their conformations, providing valuable information on the molecular structure and characteristics essential for various applications in chemistry and material science (Antonović et al., 1997).
Mechanofluorochromic Properties
Research into 3-aryl-2-cyano acrylamide derivatives, which are structurally related to 3-chloro-N-(2-cyanophenyl)propanamide, demonstrated different optical properties due to distinct stacking modes. These findings are crucial for the development of new materials with specific optical characteristics (Song et al., 2015).
Pharmaceutical Formulations
Flutamide, a compound used in prostate cancer treatment and chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, highlights the relevance of closely related chemical structures in developing therapeutic agents. Studies on its determination in pharmaceutical formulations underscore the importance of analytical chemistry in drug development and quality control (Rangappa et al., 2000).
properties
IUPAC Name |
3-chloro-N-(2-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIJQLFEUWZNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyanophenyl)propanamide |
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